molecular formula C16H17F2NO2 B2577686 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol CAS No. 866135-68-4

1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol

Cat. No.: B2577686
CAS No.: 866135-68-4
M. Wt: 293.314
InChI Key: GKKLMCOZGZCQCB-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol is a chemical compound with the molecular formula C16H17F2NO2. It is characterized by the presence of a difluorobenzyl group, an amino group, and a phenoxypropanol moiety.

Chemical Reactions Analysis

1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methylamino]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c17-13-6-12(7-14(18)8-13)9-19-10-15(20)11-21-16-4-2-1-3-5-16/h1-8,15,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKLMCOZGZCQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCC2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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